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Compound of Interest

Compound Name: 2,6-Difluoronicotinic acid

Cat. No.: B070906

An In-depth Technical Guide on the Spectroscopic Data of 2,6-Difluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,6-
Difluoronicotinic acid (CAS No. 171178-50-0). Due to the limited availability of direct
experimental spectra for this specific compound in public databases, this guide presents
predicted data based on the analysis of structurally similar molecules. The information herein
serves as a valuable resource for the identification, characterization, and quality control of 2,6-
Difluoronicotinic acid in research and development settings.

Molecular Structure

Chemical Formula: CeHsF2NO2 Molecular Weight: 159.09 g/mol Structure:

l».2 6-Difluoronicotinic acid structure

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Fourier-
Transform Infrared (FTIR), and Mass Spectrometry (MS) data for 2,6-Difluoronicotinic acid.

NMR Spectroscopy Data

Table 1: Predicted *H NMR Data (500 MHz, DMSO-ds)
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
~13.5-14.5 brs -COOH
~8.4 - 8.6 t ~8.0 Hz H-4
~7.3-75 t ~8.0 Hz H-5
Table 2: Predicted 3C NMR Data (125 MHz, DMSO-ds)
Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment
ppm) (3, Hz)
~165.0 S -COOH
1JCF = 250 Hz, 2JCN
~162.0 dd C-2,C-6
=15 Hz
~145.0 t 3JCCF =10 Hz C-4
~115.0 d 2JCF =20 Hz C-3
~110.0 t 4JCCCF=5Hz C-5
Table 3: Predicted *°F NMR Data (470 MHz, DMSO-ds)
Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment
ppm) (3, Hz)
~-70to0 -90 S F-2, F-6

Note: Chemical shifts are referenced to TMS (*H, 13C) and CFCIs (*°F). The exact values can

vary depending on the solvent and concentration.

IR Spectroscopy Data

Table 4: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~2500-3300 Broad O-H stretch (carboxylic acid)
~1700-1730 Strong C=0 stretch (carboxylic acid)
~1600-1620 Medium C=N and C=C stretch (ring)
~1200-1300 Strong C-F stretch

~900-950 Medium O-H bend (out-of-plane)

Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Interpretation

159 [M]* (Molecular ion)

142 [M - OH]*

114 [M - COOH]*

86 [M - COOH - HCN]* or [M - COOH - F]*

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of 2,6-Difluoronicotinic acid in approximately 0.7
mL of a suitable deuterated solvent (e.g., DMSO-ds, CDClIs). Ensure the sample is fully
dissolved. Filter the solution into a 5 mm NMR tube if any particulate matter is present.

 Instrumentation: A 400 MHz or higher field NMR spectrometer.

e H NMR Acquisition:

o Set the spectral width to cover a range of 0-16 ppm.
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o Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o Process the data with an appropriate line broadening factor.

e 13C NMR Acquisition:

o Use a proton-decoupled pulse sequence.

o Set the spectral width to 0-200 ppm.

o A higher number of scans will be necessary due to the low natural abundance of 13C.
e 19F NMR Acquisition:

o Use a proton-decoupled pulse sequence.

o The spectral width should be set to cover the expected range for aromatic fluorine
compounds.

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Apply pressure to ensure good contact.

o Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr
powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet
using a hydraulic press.

o Data Acquisition:
o Record a background spectrum of the empty instrument (or KBr pellet).
o Record the sample spectrum over a range of 4000-400 cm™1,

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
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o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - El, Electrospray lonization - ESI).

» Data Acquisition (EI):

o Introduce the sample into the ion source (a direct insertion probe may be used for solid
samples).

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
o Data Acquisition (ESI):

o Infuse the sample solution into the ESI source.

o Acquire spectra in both positive and negative ion modes.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2,6-Difluoronicotinic acid.
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Workflow for Spectroscopic Analysis of 2,6-Difluoronicotinic Acid

Sample Preparation
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Structural Elucidation

Click to download full resolution via product page

 To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 2,6-
Difluoronicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070906#spectroscopic-data-nmr-ir-ms-of-2-6-
difluoronicotinic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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